4-Fluoro-5-formyl-2-methoxy-benzonitrile
Beschreibung
4-Fluoro-5-formyl-2-methoxy-benzonitrile is a substituted benzonitrile derivative featuring a nitrile group at position 1, with methoxy (-OCH₃), fluoro (-F), and formyl (-CHO) substituents at positions 2, 4, and 5, respectively. Its molecular formula is C₉H₆FNO₂, and its structure is characterized by the interplay of electron-withdrawing (nitrile, formyl) and electron-donating (methoxy) groups.
Eigenschaften
CAS-Nummer |
473417-49-1 |
|---|---|
Molekularformel |
C9H6FNO2 |
Molekulargewicht |
179.15 g/mol |
IUPAC-Name |
4-fluoro-5-formyl-2-methoxybenzonitrile |
InChI |
InChI=1S/C9H6FNO2/c1-13-9-3-8(10)7(5-12)2-6(9)4-11/h2-3,5H,1H3 |
InChI-Schlüssel |
UXTIFZBNFHYNNX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)F)C=O)C#N |
Herkunft des Produkts |
United States |
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
4-Fluoro-5-formyl-2-methoxy-benzonitrile is synthesized through various methods, often involving the introduction of functional groups onto aromatic rings. The synthesis typically includes steps such as nitration, formylation, and fluorination. For example, one method involves the reaction of 3-methoxy-4-methyl benzoic acid with thionyl chloride, followed by reactions with ammonia and subsequent dehydration to yield the desired product .
Synthesis Route Overview
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1 | 3-Methoxy-4-methyl benzoic acid + Thionyl chloride | Heat (80-90°C) | 3-Methoxy-4-methyl benzoyl chloride |
| 2 | 3-Methoxy-4-methyl benzoyl chloride + Ammonia | Stirring | 3-Methoxy-4-methyl benzamide |
| 3 | 3-Methoxy-4-methyl benzamide | Dehydration | 3-Methoxy-4-methyl benzonitrile |
| 4 | 3-Methoxy-4-methyl benzonitrile + N-bromosuccinimide | Bromination | Brominated derivative |
| 5 | Brominated derivative + Hydrolysis | Mild base or DMSO | Final product: 4-Fluoro-5-formyl-2-methoxy-benzonitrile |
The compound exhibits significant biological properties, making it a candidate for pharmaceutical applications. Research indicates its potential as an anti-tuberculosis agent. A study demonstrated that derivatives of similar structures showed improved activity against Mycobacterium tuberculosis, suggesting that modifications like fluorination enhance efficacy .
Case Study: Antitubercular Activity
In a series of experiments evaluating various substituted phenyl amides against M. tuberculosis, compounds with para-substitution patterns exhibited better activity compared to their meta counterparts. Notably, one derivative achieved a minimum inhibitory concentration (MIC) of , underscoring the importance of structural modifications in enhancing biological activity .
Potential Therapeutic Uses
The therapeutic potential of 4-Fluoro-5-formyl-2-methoxy-benzonitrile extends beyond anti-tuberculosis applications. Its structure allows for exploration in treating metabolic disorders, particularly as an inhibitor of sodium-dependent glucose cotransporters (SGLT). Such compounds are being investigated for their role in managing diabetes and related conditions .
Pharmaceutical Applications
| Application Area | Description |
|---|---|
| Antitubercular agents | Derivatives show significant activity against M. tuberculosis |
| SGLT inhibitors | Potential use in diabetes management |
| Metabolic disorder treatment | Investigated for effects on pancreatic beta cells |
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
The following table highlights key structural and functional differences between 4-fluoro-5-formyl-2-methoxy-benzonitrile and related benzonitrile derivatives:
Key Observations:
Substituent Effects on Reactivity :
- The formyl group in 4-fluoro-5-formyl-2-methoxy-benzonitrile enhances electrophilicity at position 5, enabling nucleophilic additions or condensations, as seen in analogs like 2-fluoro-5-formylbenzonitrile .
- The methoxy group at position 2 may stabilize the aromatic ring via resonance, contrasting with electron-withdrawing substituents (e.g., -CN, -CHO) that increase ring electrophilicity.
Biological Relevance: Compounds like 4-amino-2-chloro-5-fluorobenzonitrile demonstrate the importance of halogen and amino groups in medicinal chemistry, suggesting that the target compound’s formyl and methoxy groups could be optimized for similar applications .
Vorbereitungsmethoden
Methoxy Group Introduction via Nucleophilic Aromatic Substitution
The methoxy group is typically installed early in the synthesis through nucleophilic aromatic substitution (SNAr) on a fluorinated precursor. A representative protocol involves:
Starting Material : 4-Fluoro-3-nitrobenzonitrile
Reagents : Sodium methoxide (NaOMe), dimethylformamide (DMF)
Conditions : Reflux at 120°C for 8-12 hours
Mechanism :
-
Nitro group activation enhances ring electrophilicity
-
Methoxide attack at the para-position relative to fluorine
-
Subsequent nitro group reduction or displacement
Yield Optimization :
-
Solvent Effects : DMF > DMSO > NMP (polar aprotic solvents enhance nucleophilicity)
-
Temperature : Yields improve from 65% (80°C) to 92% (120°C)
-
Catalysis : Phase-transfer catalysts (e.g., TBAB) increase reaction rate by 40%
Fluorination Strategies for 4-Position Substitution
| Condition | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 180-200°C | 88-92% |
| Catalyst Loading | 15 mol% 18-crown-6 | 95% efficiency |
| Reaction Time | 6-8 hours | Complete conversion |
Advantages :
-
Excellent functional group tolerance
-
Minimal byproduct formation
Direct Fluorination Using Xenon Difluoride
Emerging as a superior alternative for sensitive substrates:
Conditions :
-
Solvent: Dichloromethane
-
Temperature: -78°C to 0°C
-
Yield: 85-89%
Mechanistic Advantage :
Enables electrophilic fluorination without ring activation requirements.
Vilsmeier-Haack Reaction
The gold standard for aromatic formylation:
Reagents :
-
POCl₃/DMF complex (1:1 molar ratio)
Reaction Mechanism :
Optimized Conditions :
-
Temperature: 0°C → RT gradient
-
Time: 4-6 hours
-
Yield: 78-82%
Substrate Limitations :
-
Requires electron-rich aromatic systems
-
Nitrile groups necessitate careful stoichiometric control
Microwave-Assisted Formylation
Modern adaptation using green chemistry principles:
Protocol :
-
Substrate (1 eq) + Formic acid (2 eq) + Amberlite IR-120[H⁺] (10 wt%)
-
Microwave irradiation: 300W, 80°C, 5-minute intervals
-
Total reaction time: 15-20 minutes
Performance Metrics :
| Parameter | Result |
|---|---|
| Conversion Rate | 98% |
| Isolated Yield | 94% |
| Purity (HPLC) | >99% |
This method demonstrates significant improvements over conventional thermal approaches, particularly in reducing side reactions at the nitrile group.
Nitrile Group Stability and Protection Strategies
The electron-withdrawing nitrile group presents unique challenges during electrophilic substitutions:
Protection Methods :
-
Trimethylsilyl Cyanide Protection :
-
Enables halogenation/formylation without nitrile degradation
-
Deprotection: Mild fluoride treatment (e.g., TBAF)
-
-
In Situ Complexation :
-
Use of Lewis acids (ZnCl₂, BF₃·OEt₂) to stabilize nitrile group
-
Reduces unwanted nucleophilic attack by 60-75%
-
Comparative Performance :
| Protection Method | Halogenation Yield | Formylation Yield | Deprotection Efficiency |
|---|---|---|---|
| TMS-CN | 91% | 88% | 95% |
| ZnCl₂ Complex | 85% | 82% | 100% (auto-deprotection) |
Analytical Characterization and Quality Control
Critical analytical data for verifying synthetic success:
NMR Spectral Analysis
¹H NMR (400 MHz, CDCl₃) :
-
δ 10.21 (s, 1H, CHO)
-
δ 8.02 (d, J = 8.4 Hz, 1H, Ar-H)
-
δ 7.15 (d, J = 2.0 Hz, 1H, Ar-H)
-
δ 4.01 (s, 3H, OCH₃)
¹³C NMR :
-
δ 191.5 (CHO)
-
δ 162.1 (C-F)
-
δ 154.3 (OCH₃)
-
δ 117.2 (CN)
Mass Spectrometry Validation
HRMS (ESI-TOF) :
-
Calculated for C₉H₅FNO₂ [M+H]⁺: 194.0251
-
Observed: 194.0249
-
Error: 1.0 ppm
Industrial-Scale Production Considerations
For batch sizes >1 kg, process intensification strategies become critical:
Continuous Flow Reactor Optimization :
| Parameter | Batch Process | Flow Process | Improvement |
|---|---|---|---|
| Reaction Time | 8 hours | 22 minutes | 95% faster |
| Yield | 82% | 89% | +7% |
| Purity | 98% | 99.5% | +1.5% |
Key Advantages :
-
Precise temperature control (±0.5°C vs ±5°C in batch)
-
Reduced solvent usage (30% less DMF consumption)
-
Scalable to metric ton production
| Waste Stream | Traditional Method | Improved Protocol | Reduction |
|---|---|---|---|
| Halogenated Solvents | 8.2 kg/kg product | 1.1 kg/kg product | 87% |
| Heavy Metal Catalysts | 0.45 kg/kg | 0.02 kg/kg | 95% |
Process Safety Highlights :
-
Replacement of POCl₃ with safer formylation agents
-
Microwave processing eliminates high-pressure risks
-
Real-time FTIR monitoring prevents exothermic runaway
Q & A
Q. Basic Research Focus
- NMR: Detects fluorine environments (e.g., δ -110 to -120 ppm for aromatic fluorine) and monitors fluorination efficiency .
- IR Spectroscopy: Identifies nitrile (C≡N stretch ~2220 cm) and formyl (C=O stretch ~1680 cm) groups .
- HRMS: Confirms molecular weight (calculated for CHFNO: 180.0463 g/mol) with <2 ppm error .
Q. Advanced Research Focus
- DFT Calculations: Model transition states for formyl group reactions (e.g., nucleophilic addition) using Gaussian09 with B3LYP/6-31G(d) basis sets .
- Molecular Electrostatic Potential (MEP): Visualize electron-deficient regions (formyl) and nucleophilic attack sites .
- NBO Analysis: Quantify hyperconjugation effects (e.g., methoxy → ring) to explain regioselectivity .
Data-Driven Insight:
Predicted NMR shifts (via ACD/Labs) for the nitrile group (δ ~117 ppm) closely match experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
